physicochemical properties of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
physicochemical properties of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel heterocyclic compound, 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine. Aimed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It outlines the essential experimental methodologies and in silico predictive tools required to thoroughly profile a new chemical entity. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical roadmap for generating the critical data needed to advance a compound through the drug discovery pipeline. We will explore predictive data, detail step-by-step experimental protocols for empirical validation, and discuss the implications of these properties on formulation, pharmacokinetics, and overall developability.
Introduction and Strategic Importance
The compound 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a unique heterocyclic molecule featuring both a pyrazole and a pyrimidine scaffold. These two ring systems are privileged structures in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including kinase inhibition and anti-inflammatory effects. The hydrazinyl moiety further adds a reactive handle that can be used for derivatization or as a key pharmacophoric element.
Given its novelty, a thorough understanding of its physicochemical properties is paramount. These properties govern everything from its behavior in a laboratory setting to its ultimate fate within a biological system. This guide will provide the necessary theoretical and practical foundation to build a comprehensive physicochemical profile of this compound, a critical first step in any drug development campaign.
In Silico Profiling: The Predictive Foundation
Before embarking on extensive laboratory work, computational tools can provide rapid and cost-effective estimations of key physicochemical parameters. These predictions are invaluable for guiding initial experimental design and hypothesis generation.
A variety of software platforms, such as those provided by ChemAxon, Schrödinger, or various online tools, can be used to generate these predictions based on the compound's chemical structure (SMILES: CN1N=C(C=C1C)C2=NC(=NC=C2)NN).
Table 1: Predicted Physicochemical Properties of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
| Property | Predicted Value | Implication in Drug Development |
| Molecular Weight | 218.25 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | 1.0 - 1.5 | Indicates a balanced lipophilicity, which is often a good starting point for achieving both membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 80-90 Ų | Suggests the molecule may have good cell permeability and oral absorption potential. |
| pKa (Acidic/Basic Dissociation Constants) | Predicted basic pKa ~4.5-5.5 (pyrimidine N); Predicted basic pKa ~2.5-3.5 (hydrazine) | The molecule is expected to be a weak base, with the pyrimidine nitrogen being the most likely site of protonation. This has significant implications for solubility and interaction with biological targets. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Predicts moderate to low aqueous solubility. This will be a critical parameter to determine experimentally. |
Experimental Determination of Physicochemical Properties
While predictive models are useful, empirical data is the gold standard in drug development. The following sections detail the standard experimental protocols for determining the key .
Structural and Purity Confirmation: The Prerequisite
Before any other characterization, the identity and purity of the compound must be unequivocally confirmed.
Caption: Workflow for compound qualification prior to physicochemical testing.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Protocol: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecular structure. The integration of proton signals can also give an initial indication of purity.
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High-Resolution Mass Spectrometry (HRMS):
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Protocol: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
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Rationale: HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition and molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC):
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Protocol: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient). Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (determined by UV-Vis scan).
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Rationale: HPLC is the workhorse for purity determination. A pure compound should ideally show a single, sharp peak. The area under the curve is used to quantify purity, with >95% being the general minimum for further studies.
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Aqueous Solubility: A Critical Developability Parameter
Solubility is a key factor influencing oral absorption and formulation options.
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Preparation: Add an excess amount of the solid compound to a known volume of buffer at a relevant pH (e.g., pH 7.4 for physiological relevance) in a glass vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Separation: Separate the solid from the solution by centrifugation or filtration (using a low-binding filter, e.g., PVDF).
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Quantification: Dilute the resulting saturated supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
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Causality: The shake-flask method is considered the "gold standard" because it measures thermodynamic solubility, representing the true equilibrium state between the solid and dissolved forms of the compound. This is more representative of long-term stability and bioavailability than kinetic solubility measurements.
Lipophilicity (logP and logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.
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logP: The partition coefficient in a neutral (non-ionized) state.
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logD: The distribution coefficient at a specific pH, accounting for all ionic and neutral species.
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Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18 or C8) with an isocratic mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and a buffer at the desired pH (e.g., pH 7.4 for logD₇.₄).
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Calibration: Inject a series of well-characterized reference compounds with known logP values and record their retention times (t_R).
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Analysis: Inject the test compound and record its retention time.
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Calculation: Correlate the retention time of the test compound with the calibration curve generated from the reference standards to determine its logP or logD value.
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Rationale: This method is rapid, requires minimal material, and is highly amenable to automation. The retention time on a reverse-phase column is directly proportional to the compound's lipophilicity, providing a reliable and reproducible measurement.
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa dictates the extent of a molecule's ionization at a given pH. This affects its solubility, permeability, and potential for ionic interactions with biological targets.
Caption: Experimental workflow for potentiometric pKa determination.
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Solution Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
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Data Acquisition: Record the pH as a function of the volume of titrant added.
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Analysis: Plot the titration curve (pH vs. volume). The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the curve. Specialized software can be used to derive the pKa from the titration data.
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Self-Validation: This method is self-validating as the shape of the titration curve and the clarity of the inflection points provide confidence in the accuracy of the measurement.
Data Synthesis and Implications for Drug Development
The experimentally determined physicochemical properties provide a holistic view of the molecule's potential.
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Solubility and Lipophilicity Balance: The interplay between the measured logD₇.₄ and aqueous solubility at pH 7.4 will be a key indicator of the compound's potential for passive diffusion across the gut wall. A low logD might favor solubility but hinder permeability, while a high logD could lead to poor solubility and potential off-target binding.
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pKa and Formulation: Knowing the pKa is crucial for developing formulations. For a basic compound like this, salt formation with a suitable acid could be a viable strategy to significantly enhance its aqueous solubility and dissolution rate.
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Structure-Property Relationships (SPR): This initial dataset forms the baseline for any future medicinal chemistry efforts. If, for example, solubility is found to be a limiting factor, chemists can use this data to guide the design of new analogues with modified functional groups to improve this property while attempting to maintain biological activity.
Conclusion
The systematic characterization of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine, as outlined in this guide, is a non-negotiable step in assessing its therapeutic potential. By integrating predictive modeling with rigorous experimental validation, researchers can build a robust data package. This package not only defines the molecule's fundamental chemical behavior but also provides critical insights that will guide formulation development, inform pharmacokinetic studies, and ultimately determine the trajectory of its journey from a promising hit to a viable clinical candidate.
References
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ChemAxon Physicochemical Property Prediction: A description of the methodologies used for in silico property prediction. Source: ChemAxon, URL: [Link]
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Lipinski's Rule of Five: The original publication outlining the criteria for drug-likeness. Source: Advanced Drug Delivery Reviews, URL: [Link]
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Shake-Flask Method for Solubility Determination: An overview of the standard protocol for measuring thermodynamic solubility. Source: Journal of Pharmaceutical and Biomedical Analysis, URL: [Link]
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HPLC-Based Lipophilicity Determination: A review of the principles and applications of using HPLC to measure logP and logD. Source: Molecules (MDPI), URL: [Link]
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Potentiometric pKa Determination: A guide to the theory and practice of determining pKa values by titration. Source: IUPAC, URL: [Link]
